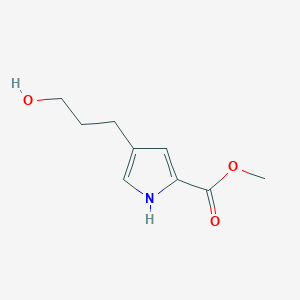

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-13-9(12)8-5-7(6-10-8)3-2-4-11/h5-6,10-11H,2-4H2,1H3 |

InChI Key |

LJIMLNOWTBHMLY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN1)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the 3-Hydroxypropyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on a 3-hydroxypropyl precursor reacts with the pyrrole ring.

Esterification: The carboxyl group at the 2-position of the pyrrole ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can undergo oxidation to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

Reduction: Formation of a primary alcohol from the ester group.

Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Esterification : The compound can undergo esterification reactions to form more complex esters.

- Oxidation : Studies have shown that it can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield pyrrole derivatives with different functional groups, enhancing its utility in synthetic pathways .

Medicinal Chemistry

Potential Therapeutic Properties

Research indicates that this compound exhibits significant biological activities, making it a candidate for therapeutic applications. Some of the key areas of investigation include:

- Antiviral Activity : The compound has been studied for its potential to inhibit viral replication, particularly in the context of hepatitis B virus .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains .

Biochemical Applications

Biochemical Assays and Probes

In biochemical research, this compound is utilized as a probe to study biological processes. Its ability to interact with specific molecular targets allows researchers to investigate:

- Enzyme Inhibition : The compound's interactions with enzymes can provide insights into enzyme mechanisms and help identify potential inhibitors for drug development.

- Binding Studies : Molecular dynamics simulations have been employed to explore how this compound binds to various biological macromolecules, which is crucial for understanding its mechanism of action .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The hydroxypropyl group plays a critical role in modulating the compound's interactions with biological targets. Comparative studies with structurally similar compounds have highlighted how variations in substituents affect reactivity and binding affinity.

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Methyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate | Hydroxyethyl group | Shorter hydroxyalkyl chain compared to hydroxypropyl |

| Methyl 4-(1-hydroxybutyl)-1H-pyrrole-2-carboxylate | Hydroxybutyl group | Longer hydroxyalkyl chain affecting reactivity |

| Methyl 4-methyl-1H-pyrrole-2-carboxylate | Methyl group at position four | Lacks hydroxy substituents; simpler structure |

Case Studies

Several studies have investigated the applications and properties of this compound:

- Oxidation Reactions : A study demonstrated the regioselective oxidation of this compound using DDQ, resulting in high yields of pyrrole derivatives that could serve as intermediates in further synthetic applications .

- Biological Activity Assessment : Research focusing on the antiviral properties of pyrrole derivatives highlighted the potential of this compound as a lead compound for developing new antiviral agents .

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and related pyrrole derivatives from the evidence:

Key Observations :

Key Observations :

- Alkylation with bromoesters (e.g., ethyl 4-bromo-butanoate) is a common strategy for introducing alkyl chains to pyrrole rings .

Key Observations :

- The oily liquid state of 6f contrasts with the likely solid or viscous state of the target compound due to its hydroxyl group.

Implications for Further Research

- Synthetic Optimization : Adapting DMC-based alkylation () could improve the yield and sustainability of synthesizing the target compound .

- Biological Screening : Analogs with aryloxy groups (e.g., 6f) exhibit structural motifs linked to antimicrobial activity, suggesting the need to evaluate the hydroxypropyl variant .

- Solubility Studies : Comparative analysis of hydroxypropyl vs. ethoxy-oxobutyl substituents could clarify their impact on drug-likeness.

Biological Activity

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a carboxylate group and a hydroxypropyl moiety. This structure is significant as the pyrrole ring is known for its versatile reactivity and ability to interact with various biological targets.

The biological activity of this compound is largely attributed to its interactions with specific biomolecules. The hydroxypropyl group can form hydrogen bonds with active sites on enzymes or receptors, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions may modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds with similar pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. In one study, pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-resistant strains .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Compounds in the pyrrole family have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antitumor Activity

The antitumor potential of this compound is supported by studies on related compounds that exhibit cytotoxic effects against various cancer cell lines. For example, certain pyrrole derivatives have been found to induce apoptosis in cancer cells while sparing healthy cells . This selectivity is crucial for developing effective cancer therapies.

Study on Antimycobacterial Activity

A notable study focused on the synthesis and evaluation of pyrrole-2-carboxamide derivatives, which are structurally related to this compound. The study revealed that modifications on the pyrrole ring significantly influenced their antimycobacterial activity, suggesting that similar modifications could enhance the biological activity of this compound .

Evaluation of Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of various pyrrole derivatives, demonstrating that these compounds could inhibit the expression of inflammatory markers in vitro. This finding suggests a potential therapeutic application for this compound in managing inflammatory diseases .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling cyclopropane-containing intermediates with pyrrole precursors. For example, cyclopropane formation via nucleophilic substitution followed by esterification or amide coupling (General Procedure N in ). Yield optimization requires careful control of catalysts (e.g., Pd-based), solvent polarity (DMSO or ethanol), and temperature (e.g., reflux at 100°C). Yields for analogous compounds range from 23% to 95%, influenced by steric hindrance and electronic effects of substituents .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : and NMR (400 MHz, DMSO-) identify proton environments (e.g., hydroxypropyl δ 1.36–1.47 ppm, pyrrole ring δ 6.32–8.69 ppm) and ester carbonyl signals (δ 160–170 ppm).

- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) resolve bond lengths, angles, and stereochemistry. For example, SHELX’s refinement algorithms handle twinned data or high-resolution structures, crucial for confirming substituent positions .

- Mass spectrometry : ESIMS (e.g., m/z 293–510) confirms molecular weight and fragmentation patterns .

Q. How do solubility and stability properties impact experimental design for this compound?

- Methodological Answer : The hydroxypropyl group enhances hydrophilicity, enabling dissolution in polar solvents (DMSO, ethanol) for biological assays. Stability tests (TGA/DSC) are recommended to assess decomposition under heating or light exposure. Storage at -20°C in inert atmospheres prevents ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrrole ring’s electron-rich nature (HOMO localized on N-atom) facilitates electrophilic substitution. Global hardness/softness indices derived from Conceptual DFT guide solvent selection for reactions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies (e.g., NMR suggesting axial vs. equatorial substituents) require cross-validation:

- Variable-temperature NMR to assess dynamic effects.

- High-resolution X-ray data (SHELXL refinement) to confirm static structures.

- Molecular docking to compare theoretical/experimental conformers .

Q. How is enantioselective synthesis achieved for derivatives of this compound?

- Methodological Answer : Chiral catalysts (e.g., spirocyclic phosphoric acids) induce asymmetry during cyclopropane formation or esterification. For example, demonstrates 78–90% enantiomeric excess (ee) using chiral auxiliaries, with reaction monitoring via chiral HPLC .

Q. What are the challenges in optimizing bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR studies : Modifying the hydroxypropyl chain (e.g., fluorination) balances lipophilicity and metabolic stability.

- Toxicity screening : Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., HepG2 cell viability) identify safe derivatives.

- Prodrug design : Ester hydrolysis in vivo can enhance bioavailability .

Key Recommendations for Researchers

- Prioritize multi-technique validation (NMR, X-ray, DFT) to address structural ambiguities.

- Explore enantioselective routes early in synthetic workflows to avoid racemic mixtures.

- Leverage computational tools for reactivity prediction and toxicity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.